molecular formula C10H7N3O2 B1619981 1h-Indole-3-acetonitrile, 6-nitro- CAS No. 7255-88-1

1h-Indole-3-acetonitrile, 6-nitro-

Cat. No. B1619981
Key on ui cas rn: 7255-88-1
M. Wt: 201.18 g/mol
InChI Key: GLEFBYIVFCNNOK-UHFFFAOYSA-N
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Patent
US06048887

Procedure details

To a stirred solution of 44.27 g (0.204 mol) of 6-nitrogramine (12) [Jackson B. Hester J. Org. Chem., 29: 1158 (1964)] in 450 ml of acetonitrile 44.59 g (0.31 mol) of methyl iodide was added at 0-5° C. over a period of an hour. The reaction mixture was stirred at room temperature for three hours, then a solution of 26.6 g (0.543 mol) of sodium cyanide in 225 ml of water added at once. The reaction mixture was heated at 32° C. overnight, cooled to room temperature and the product extracted 3 times with a total of 800 ml of ethyl acetate and 300 ml of water. The combined extracts were washed with water, 1N-HCl solution, a saturated sodium bicarbonate solution, dried on MgSO4 and the solvent evaporated in vacuo. The orange-brown residue (41.3 g) was dissolved in 200 ml of warm ethyl acetate and passed through a small pad of silica gel to produce 28.9 g (70.4%) of (6-nitro-1H-indolyl-3-yl)-acetonitrile (13) as a yellow solid after evaporation of the solvent.
Quantity
44.27 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step Two
Name
Quantity
225 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN([CH2:4][C:5]1[C:9]2[CH:10]=[CH:11][C:12]([N+:14]([O-:16])=[O:15])=[CH:13][C:8]=2[NH:7][CH:6]=1)C.[C:17](#[N:19])C.CI.[C-]#N.[Na+]>O>[N+:14]([C:12]1[CH:13]=[C:8]2[C:9]([C:5]([CH2:4][C:17]#[N:19])=[CH:6][NH:7]2)=[CH:10][CH:11]=1)([O-:16])=[O:15] |f:3.4|

Inputs

Step One
Name
Quantity
44.27 g
Type
reactant
Smiles
CN(C)CC1=CNC2=C1C=CC(=C2)[N+](=O)[O-]
Name
Quantity
450 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Two
Name
Quantity
26.6 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
225 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 32° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the product extracted 3 times with a total of 800 ml of ethyl acetate and 300 ml of water
WASH
Type
WASH
Details
The combined extracts were washed with water, 1N-HCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium bicarbonate solution, dried on MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The orange-brown residue (41.3 g) was dissolved in 200 ml of warm ethyl acetate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C2C(=CNC2=C1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 28.9 g
YIELD: PERCENTYIELD 70.4%
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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